![molecular formula C18H20FN5O5 B1147182 2-[2-(4-Fluorophenyl)ethoxy]adenosine CAS No. 131865-85-5](/img/structure/B1147182.png)
2-[2-(4-Fluorophenyl)ethoxy]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Fluorophenyl)ethoxy]adenosine is a synthetic compound known for its role as an adenosine A2 receptor agonist . This compound has a molecular formula of C18H20FN5O5 and a molecular weight of 405.38 g/mol . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Mécanisme D'action
Target of Action
The primary target of 2-[2-(4-Fluorophenyl)ethoxy]adenosine is the adenosine A2 receptor . This receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of coronary blood flow.
Mode of Action
This compound acts as an agonist for the adenosine A2 receptor . This means it binds to this receptor and activates it, triggering a series of intracellular events.
Analyse Biochimique
Biochemical Properties
As an adenosine A2 receptor agonist, 2-[2-(4-Fluorophenyl)ethoxy]adenosine interacts with adenosine A2 receptors, a type of protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the binding of the compound to the receptor, which can influence the activity of the receptor and subsequently alter various biochemical processes.
Cellular Effects
The effects of this compound on cells are largely mediated through its interaction with adenosine A2 receptors . By acting as an agonist, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to adenosine A2 receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine typically involves the reaction of adenosine with 2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Fluorophenyl)ethoxy]adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Overview
2-[2-(4-Fluorophenyl)ethoxy]adenosine is a compound that acts primarily as an antagonist of the A2A adenosine receptor. It has garnered attention in various fields of research due to its potential therapeutic applications. This article explores its scientific research applications, particularly in the treatment of neurological disorders, cardiovascular diseases, and cancer.
Neurological Disorders
The antagonistic properties of this compound have been studied extensively for their potential in treating neurological disorders. Research indicates that A2A adenosine receptors play a significant role in modulating neurotransmitter release and neuronal excitability.
- Parkinson's Disease : Studies have shown that A2A receptor antagonists can alleviate motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling. The compound's ability to inhibit A2A receptors may counteract the effects of dopamine depletion in the striatum, leading to improved motor function .
- Cognitive Disorders : There is emerging evidence that A2A receptor antagonism can enhance cognitive function and reduce symptoms of depression. The modulation of adenosine signaling is thought to influence neuroplasticity and synaptic transmission, which are critical for learning and memory .
Cardiovascular Applications
This compound has also been investigated for its cardiovascular benefits:
- Vasodilation : Activation of A2A receptors typically promotes vasodilation; however, antagonists like this compound may provide a therapeutic approach in conditions where excessive vasodilation is detrimental. By blocking these receptors, it may help maintain vascular tone in certain pathological states .
- Ischemic Conditions : The compound's role in protecting cardiac myocytes during ischemic events has been explored. By modulating adenosine receptor activity, it could potentially mitigate damage during heart attacks or strokes .
Cancer Research
Recent studies have indicated that targeting adenosine receptors can be a viable strategy in cancer therapy:
- Tumor Microenvironment : A2A receptors are known to facilitate tumor progression by promoting immune evasion. Antagonists like this compound may enhance anti-tumor immunity by blocking these pathways, thereby improving the efficacy of immunotherapies .
- Combination Therapies : There is potential for this compound to be used alongside traditional chemotherapeutics to overcome resistance mechanisms mediated by adenosine signaling in tumors .
Case Studies
Several case studies highlight the effectiveness and applications of this compound:
Study Focus | Findings | Implications |
---|---|---|
Parkinson's Disease | Demonstrated improvement in motor function in animal models with A2A antagonism | Potential for clinical trials targeting motor symptoms |
Cognitive Enhancement | A2A antagonism led to improved memory retention in preclinical studies | Possible treatment for cognitive decline and dementia |
Cancer Immunotherapy | Enhanced anti-tumor response when combined with immune checkpoint inhibitors | Suggests a new direction for cancer treatment strategies |
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound, which also acts on adenosine receptors but with different selectivity and potency.
2-[2-(4-Chlorophenyl)ethoxy]adenosine: A similar compound with a chlorine atom instead of a fluorine atom, which may have different receptor binding properties.
2-[2-(4-Methylphenyl)ethoxy]adenosine: A similar compound with a methyl group instead of a fluorine atom, which may affect its pharmacological profile.
Uniqueness
2-[2-(4-Fluorophenyl)ethoxy]adenosine is unique due to its specific substitution with a fluorine atom, which can significantly influence its binding affinity and selectivity for adenosine A2 receptors. This makes it a valuable tool in research for understanding the role of adenosine receptors in various physiological and pathological processes .
Propriétés
Numéro CAS |
131865-85-5 |
---|---|
Formule moléculaire |
C18H20FN5O5 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |
Clé InChI |
WJXSIJUIBOTFHQ-OVHGWZCWSA-N |
SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
SMILES isomérique |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F |
SMILES canonique |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
Synonymes |
FPEA; |
Origine du produit |
United States |
Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?
A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.